(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate
Description
The compound “(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate” is a triazole-based ester featuring a phenyl-substituted 1,2,3-triazole core linked to a 3-methylbutanoate group. Its synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method optimized for substituent tolerance and scalability . The triazole ring’s planar geometry and nitrogen-rich structure enable diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking), making it a versatile scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
(1-phenyltriazol-4-yl)methyl 3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-11(2)8-14(18)19-10-12-9-17(16-15-12)13-6-4-3-5-7-13/h3-7,9,11H,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAHPJXJDURFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=CN(N=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of Azide Intermediate: The azide intermediate is prepared by reacting an appropriate halide with sodium azide in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
Preparation of Alkyne Intermediate: The alkyne intermediate is synthesized by reacting a terminal alkyne with an appropriate ester or acid chloride in the presence of a base such as triethylamine.
CuAAC Reaction: The azide and alkyne intermediates are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring.
Industrial Production Methods: Industrial production of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Amides or esters of triazole derivatives.
Scientific Research Applications
Chemistry: (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate is used as a building block in organic synthesis. Its triazole ring is a versatile scaffold for the development of new compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit various enzymes, including carbonic anhydrase and proteases, making them valuable in drug discovery .
Medicine: Triazole derivatives are known for their broad-spectrum antimicrobial activities .
Industry: In the industrial sector, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate is used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and dipole interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt the normal function of the enzyme, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological and Enzymatic Activity
- Binding Affinity: The sulfate derivative 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol sulfate exhibits superior binding free energy (−9.2 kcal/mol) to STS compared to estrone sulfate (E1S, −8.5 kcal/mol), suggesting enhanced substrate recognition . In contrast, the phenolic form of this compound shows weaker binding than estrone (E1), facilitating rapid dissociation post-catalysis .
- Anti-inflammatory Activity : Thiazole-triazole hybrids demonstrate potent COX-2 inhibition (IC₅₀ = 0.8 µM) due to synergistic π-π interactions between the triazole and thiazole moieties .
- Metabolic Stability : The dihydropyran derivative’s C-glycoside mimicry resists enzymatic hydrolysis, extending half-life in vivo compared to O-glycosides .
Crystallographic and Supramolecular Behavior
- Crystal Packing : The target compound’s ester group likely promotes C–H⋯O interactions analogous to those observed in [(2R,3S,6S)-3-Acetyloxy-6-(1-phenyl-1H-1,2,3-triazol-4-yl)-3,6-dihydro-2H-pyran-2-yl]methyl acetate , where C–H⋯O/N/π networks stabilize zigzag layers .
- Polymorphism: Derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine exhibit polymorphism-dependent packing; electron-withdrawing substituents (e.g., –NO₂) favor dense π-stacked arrangements, while alkyl groups increase torsional flexibility .
Biological Activity
The compound (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their roles in various therapeutic applications, including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with the synthesis of ergosterol in fungal cell membranes or inhibition of nucleic acid synthesis in bacteria .
Anticancer Properties
Triazole derivatives have been explored for their anticancer potential. In vitro studies have shown that (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in various studies .
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate demonstrated a significant reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of 15 µM .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of triazole derivatives against resistant strains of Staphylococcus aureus. The study found that the compound exhibited substantial antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL . This highlights its potential as a lead compound for developing new antibiotics.
Data Tables
| Biological Activity | IC50/MIC Values | Reference |
|---|---|---|
| Anticancer (MCF-7) | 15 µM | |
| Antibacterial (S. aureus) | 32 µg/mL |
The biological activity of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate can be attributed to its structural features that allow it to interact with biological targets effectively. The triazole ring is known to chelate metal ions and inhibit enzymes critical for cellular processes. Additionally, the presence of the methyl butanoate side chain may enhance lipophilicity and cellular uptake.
Q & A
Q. What are the common synthetic strategies for preparing (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate and its derivatives?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the "click chemistry" approach. For example, describes the use of CuAAC to generate triazole-linked heterocycles, with structural confirmation via elemental analysis, IR, and NMR spectroscopy . Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical for yield improvement.
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Characterization involves a combination of spectroscopic techniques (e.g., -NMR, -NMR, IR) and elemental analysis. For crystallographically resolved derivatives, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ( ) ensures precise structural determination. Preparative TLC or HPLC is employed for purification, as noted in .
Q. What are the standard protocols for evaluating its biological activity in preliminary assays?
Antimicrobial and enzyme inhibition assays are common. For instance, outlines agar diffusion methods for antimicrobial testing, while details tyrosinase inhibition assays using spectrophotometric kinetics (IC determination and Lineweaver-Burk plots for mechanism elucidation) .
Advanced Research Questions
Q. How can computational methods like molecular docking enhance understanding of its pharmacological mechanisms?
Molecular docking (e.g., AutoDock Vina) is used to predict binding interactions with target proteins. demonstrates competitive inhibition of tyrosinase by triazole derivatives, with docking results revealing hydrogen bonding and hydrophobic interactions in the enzyme’s active site . Similarly, highlights docking studies to rationalize anti-Alzheimer activity via acetylcholinesterase binding .
Q. What challenges arise in crystallographic refinement of triazole-containing compounds, and how are they addressed?
Anisotropic displacement parameters and disorder in flexible groups (e.g., ester chains) complicate refinement. SHELXL ( ) is preferred for handling twinning and high-resolution data, while WinGX/ORTEP ( ) aids in visualizing anisotropic ellipsoids and validating geometric parameters (e.g., bond angles, torsion angles) .
Q. How do substituent variations on the triazole ring affect structure-activity relationships (SAR) in anticancer studies?
and highlight SAR studies where electron-withdrawing groups (e.g., halogens) or extended π-systems enhance cytotoxicity. For example, 6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indoloquinoxalines ( ) show improved anticancer activity due to intercalation with DNA, validated via MTT assays and flow cytometry .
Q. What strategies optimize regioselectivity in CuAAC reactions for triazole-functionalized derivatives?
Ligand design (e.g., polytriazolylamines like TBTA in ) stabilizes Cu(I) catalysts, reducing side reactions. Microwave-assisted synthesis () accelerates reaction kinetics, improving regioselectivity for 1,4-disubstituted triazoles over 1,5-isomers .
Q. How are kinetic and thermodynamic parameters derived for enzyme inhibition studies?
employs Michaelis-Menten kinetics and competitive inhibition models to calculate values. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can further validate binding affinities and thermodynamic profiles (ΔG, ΔH) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
